![molecular formula C28H28N4O3 B2991672 N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1029725-24-3](/img/structure/B2991672.png)

N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

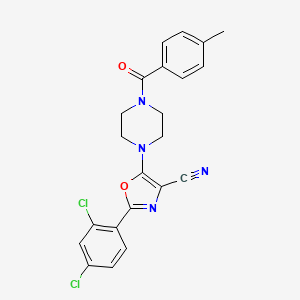

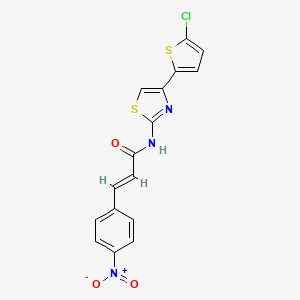

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific thiazole derivative would depend on the substituents present in the molecule.Scientific Research Applications

Synthesis and Biological Properties

- Synthesis and Antibacterial Activity : This chemical compound is involved in the synthesis of derivatives that show significant antibacterial activity. For instance, 6-Arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides have been shown to exhibit a high degree of antibacterial activity against Escherichia coli and Staphylococcus aureus, similar to that of established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

- Excited-State Intramolecular Proton Transfer : Derivatives of this compound undergo efficient excited-state intramolecular proton transfer (ESIPT) in neutral aqueous buffer, yielding a strongly Stokes-shifted fluorescence emission. This property is valuable for designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).

Anticancer and Antitumor Activities

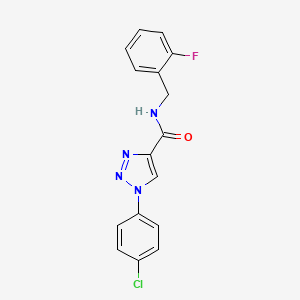

- Synthesis and Anticancer Activities : Some derivatives of this compound have been synthesized and evaluated for their anticancer activities against human cancer cell lines. Certain derivatives exhibited excellent activities against specific cancer cell lines, comparable to reference drugs like 5-fluorouracil and etoposide (Bourzikat et al., 2022).

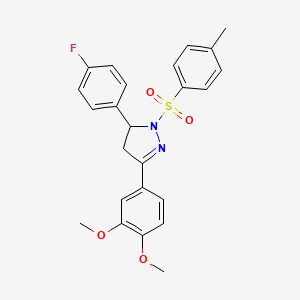

- Antiproliferative Activities : Pyrazole-sulfonamide derivatives of this compound have been tested for their in vitro antiproliferative activities against cancer cell lines, showing selective effects and broad spectrum antitumor activity (Mert et al., 2014).

Chemical and Biological Sensing

- Fluorescent Probe for Discrimination of Thiophenols : This compound is part of the design of fluorescent probes for the sensitive and selective detection of thiophenols over aliphatic thiols, which is important in environmental and biological sciences (Wang et al., 2012).

Other Applications

- Phosphoinositide-3-Kinase Inhibitors : Derivatives of this compound have shown potential as inhibitors of phosphoinositide-3-kinase, an enzyme linked to diseases like inflammation and breast cancer. This makes it a candidate for future anti-inflammatory drugs or COX-2 inhibitors (Thangarasu et al., 2019).

Mechanism of Action

Future Directions

Thiazoles have shown promise in a variety of therapeutic applications, and research is ongoing to develop new thiazole derivatives with improved properties and activities . Future research may focus on optimizing the structure of thiazole derivatives to enhance their activity and reduce side effects.

properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-19-6-5-7-20(18-19)27(33)30-25-23-8-3-4-9-24(23)29-26(25)28(34)32-16-14-31(15-17-32)21-10-12-22(35-2)13-11-21/h3-13,18,29H,14-17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXPDRCYFKFVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)

![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)